molecular formula C22H23BrN4O2 B449001 N'~1~-((E)-1-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-4-METHYLBENZOHYDRAZIDE

N'~1~-((E)-1-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-4-METHYLBENZOHYDRAZIDE

Cat. No.: B449001
M. Wt: 455.3g/mol
InChI Key: MUZNTWCYCYLGEO-WYMPLXKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-4-methylbenzohydrazide is a complex organic compound that features a pyrazole ring, a benzylidene group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-4-methylbenzohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 4-bromo-3,5-dimethyl-1H-pyrazole with 4-methoxybenzaldehyde to form an intermediate, which is then reacted with 4-methylbenzohydrazide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N’-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-4-methylbenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the pyrazole ring, while substitution reactions can introduce different functional groups in place of the bromine atom .

Scientific Research Applications

N’-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-4-methylbenzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N’-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-4-methylbenzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: Shares the pyrazole ring structure and bromine substitution.

    4-methoxybenzaldehyde: Contains the methoxybenzylidene group.

    4-methylbenzohydrazide: Features the benzohydrazide moiety.

Uniqueness

N’-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-4-methylbenzohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H23BrN4O2

Molecular Weight

455.3g/mol

IUPAC Name

N-[(E)-[3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]-4-methylbenzamide

InChI

InChI=1S/C22H23BrN4O2/c1-14-5-8-18(9-6-14)22(28)25-24-12-17-7-10-20(29-4)19(11-17)13-27-16(3)21(23)15(2)26-27/h5-12H,13H2,1-4H3,(H,25,28)/b24-12+

InChI Key

MUZNTWCYCYLGEO-WYMPLXKRSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)CN3C(=C(C(=N3)C)Br)C

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)CN3C(=C(C(=N3)C)Br)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)CN3C(=C(C(=N3)C)Br)C

Origin of Product

United States

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